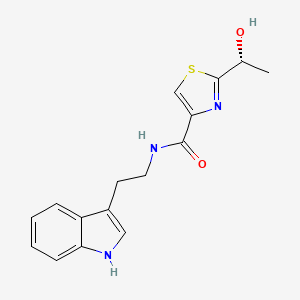![molecular formula C42H80NO8P B1262604 1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the 1- and 2-acyl groups are specified as (9Z)-hexadecenoyl and (11Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a palmitoleic acid.
Aplicaciones Científicas De Investigación
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research demonstrates that 1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine analogues can be used to study lipid-linked desaturation in plant microsomal membranes. Ether-analogous substrates were synthesized, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro desaturation studies in sunflower microsomal membranes. This research offers insights into the lipid desaturation process in plants (Sperling & Heinz, 1993).
Effects on Exocrine Secretory Glands
A study on guinea pig isolated parotid gland and exocrine pancreatic lobules examined the effects of analogues of 1-O-(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine. These compounds, including 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, showed significant stimulation of amylase release, mimicking the effects of acetylcholine. This suggests potential applications in understanding the functioning of exocrine glands (Söling, Eibl, & Fest, 1984).
Neurotrophic Effects
Compounds including 1-0-(9Z-octadecenoyl)-2-O-(8Z,11Z-octadecadienoyl)-sn-glycero-3-phosphorylcholine were isolated from Bombycis corpus and were found to exert neurotrophic effects by stimulating NGF synthesis in astrocytes. This highlights a potential application in neurological research and therapy (Kwon et al., 2003).
Lipid-Membrane Interactions
A study utilizing a pH modulation sensing platform explored interactions between small molecules and lipid membranes, employing lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine. This research aids in understanding drug-lipid interactions, crucial for drug development and analysis (Huang et al., 2013).
Structural Studies of Phospholipid Bilayers
Investigations into the structural properties of phospholipid bilayers using compounds like 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine have provided insights into hydrocarbon chain packing and molecular motion in membranes. Such studies are essential for understanding membrane dynamics and their implications in biological systems (Barton & Gunstone, 1975).
Propiedades
Nombre del producto |
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C42H80NO8P |
Peso molecular |
758.1 g/mol |
Nombre IUPAC |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h16-19,40H,6-15,20-39H2,1-5H3/b18-16-,19-17-/t40-/m1/s1 |
Clave InChI |
JUVGBPLHSDPAMK-JSLHZOBYSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



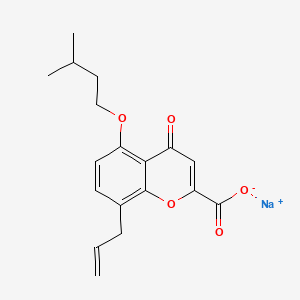


![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)

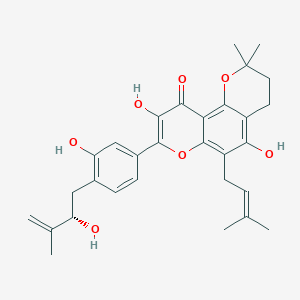
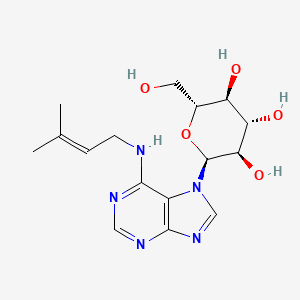
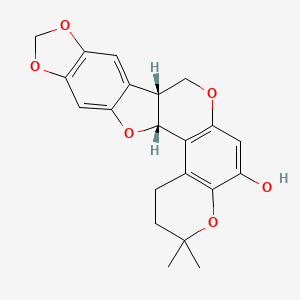
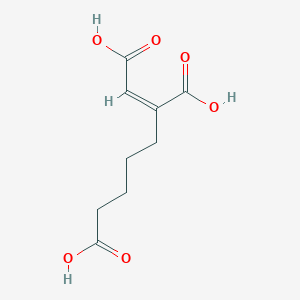
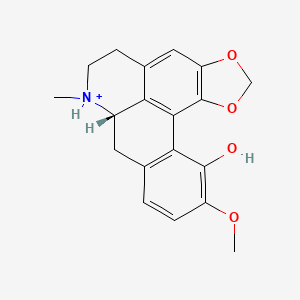
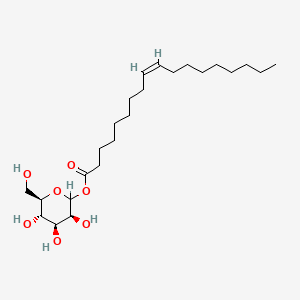
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
